8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

説明

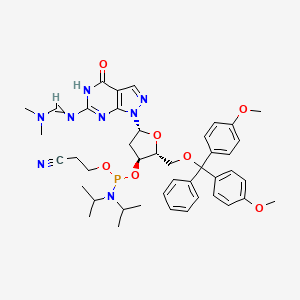

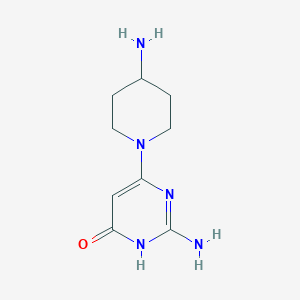

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a chemical compound with the molecular formula C43H53N8O7P . It is an isosteric analogue of dG . The compound is used in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite involves several steps. The compound is synthesized on a convergent route, protected, and converted into phosphoramidites . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . The phosphoramidites are then used as building blocks in automated DNA synthesis .

Molecular Structure Analysis

The molecular structure of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is complex and involves several chemical bonds. The compound contains an 8-aza-7-deaza-2’-deoxyguanosine moiety, which is a modified form of the nucleoside guanosine .

Chemical Reactions Analysis

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite participates in various chemical reactions during the synthesis of oligonucleotides. The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are influenced by its molecular structure. The compound has a significant influence on the tautomeric equilibrium . The compound also exhibits photophysical properties such as fluorescence, solvatochromism, and quantum yields .

科学的研究の応用

Duplex Stability Enhancement

This compound is used to enhance the stability of DNA duplexes. The presence of 8-Aza-7-Deaza-2’-deoxyguanosine in oligonucleotides is slightly stabilizing relative to adenine and guanine, which can be beneficial in certain research applications where increased stability of the DNA duplex is desired .

Fluorescence Studies

The modified nucleoside is utilized in fluorescence studies due to its unique properties. For instance, oligonucleotides incorporating 8-Aza-7-Deaza-2’-deoxyguanosine conjugated to fluorescent dyes show specific fluorescence quenching, which is useful for studying nucleobase interactions .

Triplex DNA Structure Analysis

As a purine analogue of thymidine, 8-Aza-7-Deaza-2’-deoxyguanosine promises to have interesting effects on the DNA structure of triplexes. This application is significant in the study of DNA triplex structures, which have implications in gene regulation and genetic stability .

Enzymatic Interaction Studies

The compound is also important in studying the interaction of enzymes with DNA. Since it lacks certain groups critical for hydrogen bonding, it can be used to investigate how changes in oligonucleotide structure affect the activity of enzymes like polymerases and restriction enzymes .

Non-standard Base Pairing Research

This modified nucleoside forms a non-standard base pair with a 2,4-diaminopyrimidine nucleoside analogue. This property is exploited to study non-standard base pairing, which has potential applications in the development of new therapeutic strategies .

Chemical Modification for Rate Enhancement

In ribozyme research, chemical modifications using analogs of 8-Aza-7-Deaza-2’-deoxyguanosine have been employed to enhance the cleavage rate under certain conditions. This application is crucial for understanding and improving ribozyme efficiency .

作用機序

Target of Action

The primary target of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is DNA, specifically the nucleosides within the DNA structure . It forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .

Mode of Action

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite interacts with its targets by being incorporated into oligonucleotides . The compound is synthesized and converted into a phosphoramidite, which is then incorporated into the oligonucleotides . This interaction results in changes to the stability of the DNA structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and structure. It is incorporated into oligonucleotides through a process known as solid-phase synthesis . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction .

Result of Action

The incorporation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite into oligonucleotides results in more stabilized duplexes compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This suggests that the side chains of the compound have steric freedom in duplex DNA .

特性

IUPAC Name |

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKMTZJNCKRCK-KRPTXEAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849565 | |

| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite | |

CAS RN |

500891-26-9 | |

| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

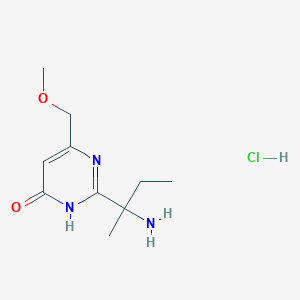

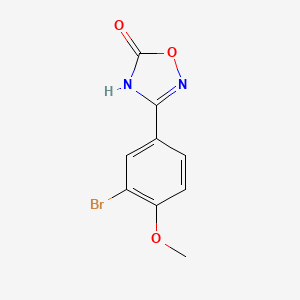

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)